1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a compound with the molecular formula C12H14F3N3O and a molecular weight of 273.25 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with trifluoromethyl anion to form 5-(trifluoromethyl)pyridine.
Piperidine Ring Formation: The 5-(trifluoromethyl)pyridine is then reacted with piperidine in the presence of a suitable base to form 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine.
Carboxamide Formation: Finally, the piperidine derivative is reacted with a carboxylating agent, such as phosgene or carbonyldiimidazole, to form the desired carboxamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: This compound has a hydroxyl group instead of a carboxamide group, which affects its chemical reactivity and biological activity.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxamide: This compound contains an additional benzyl group, which may enhance its binding affinity and specificity towards certain targets.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine-4-carboxamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNFSNWMELNTIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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